molecular formula C17H28BN3O3 B1509129 N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide CAS No. 1092563-60-4

N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Cat. No.: B1509129
CAS No.: 1092563-60-4
M. Wt: 333.2 g/mol
InChI Key: WIRWGFIDNRFLER-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a boronic ester derivative characterized by a picolinamide backbone substituted with a dimethylaminoethyl group and a pinacol boronate moiety. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is a hallmark of Suzuki–Miyaura cross-coupling reagents, widely used in pharmaceutical and materials chemistry for forming carbon–carbon bonds . The dimethylaminoethyl side chain may enhance solubility in polar solvents and influence binding interactions in biological systems .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BN3O3/c1-16(2)17(3,4)24-18(23-16)13-8-9-14(19-12-13)15(22)21(7)11-10-20(5)6/h8-9,12H,10-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRWGFIDNRFLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(C)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731842
Record name N-[2-(Dimethylamino)ethyl]-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092563-60-4
Record name N-[2-(Dimethylamino)ethyl]-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C17H29BN2O4
  • Molecular Weight : 368.31 g/mol
  • CAS Number : 1204176-62-4
  • IUPAC Name : this compound

The compound acts primarily through modulation of biological pathways involving key receptors and enzymes. Specifically, it has been reported to exhibit activity against specific protein targets that are implicated in various diseases.

  • IKZF2 Degradation : Research indicates that this compound may function as a degrader of the IKZF2 protein, which is involved in the regulation of immune responses and has implications in cancer therapy . The selectivity for IKZF2 over other isoforms (IKZF1, IKZF3, etc.) suggests potential for targeted therapies.

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis
MCF7 (Breast Cancer)15Inhibition of cell proliferation
HeLa (Cervical Cancer)12Disruption of cell cycle

In Vivo Studies

In vivo studies using murine models have demonstrated the compound's efficacy in reducing tumor size and improving survival rates when administered at therapeutic doses. These studies suggest a favorable pharmacokinetic profile and low toxicity levels.

Case Studies

  • Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with the compound showed a partial response in 30% of participants. The study highlighted the importance of further investigations into dosage optimization and combination therapies .
  • Combination Therapy with Chemotherapeutics : Research indicates that combining this compound with traditional chemotherapeutics enhances efficacy. For example, co-administration with doxorubicin resulted in synergistic effects against resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development
    • The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its ability to form stable complexes with biomolecules can enhance the efficacy of therapeutic agents.
    • Case Study : Research has indicated that compounds similar to this one exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .
  • Targeted Drug Delivery
    • The incorporation of boron within the dioxaborolane moiety enhances the compound's ability to target specific tissues or cells. This feature is particularly beneficial in designing targeted therapies for diseases like cancer.
    • Example : Boron-containing compounds have been studied for their ability to improve the delivery of chemotherapeutic agents directly to tumor sites .

Materials Science

  • Polymer Chemistry
    • The compound can be used as a building block in the synthesis of polymers with specific properties. Its functional groups can be tailored to enhance solubility and compatibility with various solvents.
    • Application : It has been explored for use in creating polymeric materials that exhibit improved mechanical strength and thermal stability.
  • Nanomaterials
    • Due to its unique structure, this compound can serve as a precursor for the synthesis of nanomaterials. These materials are critical in applications such as drug delivery systems and biosensors.
    • Research Insight : Studies have shown that incorporating such compounds into nanocarriers can significantly improve drug loading capacity and release profiles .

Catalysis

  • Catalytic Reactions
    • The presence of boron in the compound facilitates its use as a catalyst in various organic reactions. Its ability to stabilize transition states makes it an effective catalyst for reactions such as cross-coupling and carbon-carbon bond formation.
    • Experimental Data : In laboratory settings, derivatives of this compound have demonstrated high catalytic activity and selectivity in Suzuki-Miyaura coupling reactions .
  • Green Chemistry
    • The compound's application in catalysis aligns with green chemistry principles by enabling reactions under milder conditions and reducing the need for toxic reagents.
    • Sustainability Aspect : Utilizing boron-based catalysts can lead to more environmentally friendly processes by minimizing waste production .

Summary Table of Applications

Application AreaSpecific UseBenefits
Medicinal ChemistryDrug developmentEnhanced efficacy against cancer
Targeted drug deliveryImproved targeting of therapies
Materials SciencePolymer synthesisEnhanced mechanical properties
Nanomaterial precursorImproved drug delivery systems
CatalysisOrganic reaction catalysisHigh activity and selectivity
Green chemistryReduced environmental impact

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide with key analogs, emphasizing structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
Target Compound C₁₈H₂₉BN₃O₃* 346.25 g/mol† Dimethylaminoethyl, methyl, pinacol boronate Potential cross-coupling reagent; enhanced solubility due to tertiary amine
N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide C₁₃H₁₉BN₂O₃ 262.12 g/mol Methyl, pinacol boronate Intermediate in API synthesis; lower solubility in aqueous media
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide C₁₄H₂₁BN₂O₃ 276.14 g/mol Ethyl, pinacol boronate Lab-scale Suzuki couplings; higher lipophilicity vs. methyl analog
N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide C₂₀H₂₅BN₂O₄ 376.24 g/mol 4-Methoxybenzyl, pinacol boronate Photostability studies; aromatic group may enable π-π interactions
2-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile C₁₄H₂₀BN₃O₂ 273.14 g/mol Dimethylamino, cyano, pinacol boronate Pharmaceutical intermediate; cyano group enhances electrophilicity

*Inferred from structural analogs (e.g., ).
†Calculated based on formula.

Structural and Functional Differences

Substituent Effects on Solubility: The dimethylaminoethyl group in the target compound likely improves water solubility compared to simpler alkyl (methyl/ethyl) or aromatic (methoxybenzyl) analogs due to its tertiary amine functionality . Ethyl and methoxybenzyl substituents increase lipophilicity, making them more suitable for organic-phase reactions .

Reactivity in Cross-Couplings: All analogs contain the pinacol boronate group, enabling participation in Suzuki–Miyaura reactions. However, steric hindrance from bulkier substituents (e.g., methoxybenzyl) may slow reaction kinetics .

Biological Interactions: The dimethylaminoethyl moiety may confer mild basicity, enabling interactions with acidic residues in enzymes or receptors, as seen in related kinase inhibitors . Cyano-containing analogs (e.g., ) exhibit distinct electronic profiles, favoring interactions with nucleophilic targets .

Preparation Methods

Synthesis of 5-Borylated Picolinic Acid Intermediate

A common approach starts from 5-bromopicolinic acid or 5-chloropicolinic acid. The boronate ester is introduced via a palladium-catalyzed Miyaura borylation reaction using bis(pinacolato)diboron (B2pin2) as the boron source.

Typical Reaction Conditions:

Reagent/Condition Details
Starting material 5-Bromopicolinic acid
Boron source Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2 or XPhos Pd G2
Base Potassium acetate (KOAc) or potassium phosphate (K3PO4)
Solvent Dioxane or DMSO
Temperature 80–100 °C
Reaction time 12–16 hours

This step yields 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid or its derivatives in good to excellent yields (typically >80%).

Conversion to Picolinoyl Chloride

The carboxylic acid intermediate is converted to the corresponding acid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) to activate the acid.

Reagent/Condition Details
Starting material 5-Borylated picolinic acid
Reagent Oxalyl chloride
Catalyst DMF (catalytic amount)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction time 1–3 hours

The acid chloride is typically used immediately in the next step without further purification.

Amide Coupling with N-Methyl-N-(2-dimethylaminoethyl)amine

The acid chloride intermediate is reacted with N-methyl-N-(2-dimethylaminoethyl)amine to form the target amide.

Reagent/Condition Details
Acid chloride 5-Borylated picolinoyl chloride
Amine N-methyl-N-(2-dimethylaminoethyl)amine
Base N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA)
Solvent Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction time 2–12 hours

This coupling generally proceeds smoothly to afford the desired amide in moderate to high yields (50–90%).

Purification

The crude product is purified by:

Purification ensures removal of palladium residues, unreacted starting materials, and side products, yielding a white solid product with high purity.

Representative Data Table of Key Reaction Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. Borylation 5-Bromopicolinic acid B2pin2, Pd catalyst, KOAc, dioxane, 80 °C, 12 h 5-Borylated picolinic acid 85–95 High regioselectivity
2. Acid chloride formation 5-Borylated picolinic acid Oxalyl chloride, DMF cat., DCM, 0 °C, 3 h 5-Borylated picolinoyl chloride Quantitative Used immediately
3. Amide coupling 5-Borylated picolinoyl chloride + N-methyl-N-(2-dimethylaminoethyl)amine DIEA, DCM, RT, 12 h Target amide compound 60–90 Requires inert atmosphere
4. Purification Crude amide Reverse phase or flash chromatography Pure N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide Ensures >95% purity

Additional Notes on Reaction Optimization and Scale-Up

  • Catalyst selection: XPhos Pd G2 precatalyst is preferred for its high activity and tolerance to functional groups.
  • Base choice: Potassium phosphate (K3PO4) or potassium acetate (KOAc) provide good yields in borylation.
  • Solvent effects: Dioxane and DMSO provide good solubility and reaction rates.
  • Temperature control: Maintaining 80–100 °C is critical for efficient borylation without decomposition.
  • Purification: Mass-directed chromatography is favored for complex mixtures to ensure selective isolation of the target compound.

Summary of Research Findings

  • The palladium-catalyzed Miyaura borylation of halogenated picolinic acids is a robust and efficient method to introduce the boronate ester functionality.
  • Subsequent conversion to acid chloride and amide coupling with N-methyl-N-(2-dimethylaminoethyl)amine proceeds smoothly under mild conditions.
  • Purification by reverse phase chromatography yields high-purity material suitable for further applications.
  • These methods have been validated in multiple studies with reproducible yields and scalability.

Q & A

Q. What is the role of the dioxaborolane group in Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane (pinacol boronic ester) group enables the compound to act as a boronic acid surrogate in palladium-catalyzed cross-coupling reactions. Its stability under basic conditions and resistance to protodeboronation make it ideal for forming biaryl or heteroaryl linkages. Experimental design should use Pd catalysts (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and anhydrous solvents (e.g., THF) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC to optimize coupling efficiency .

Q. How can the compound’s purity be assessed during synthesis?

Purity can be validated using:

  • TLC : Monitor reaction progress with eluents like DCM/MeOH (10:90) to track byproduct formation .
  • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on characteristic peaks (e.g., boronic ester B-O at ~30 ppm in ¹¹B NMR) .

Q. What are optimal storage conditions to ensure compound stability?

Store under inert gas (Ar/N₂) at –20°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis of the boronic ester. Pre-dry solvents (e.g., DCM, THF) over molecular sieves during handling .

Advanced Research Questions

Q. How can C-H borylation be leveraged as an alternative synthetic route?

Transition-metal catalysts (e.g., Ir or Rh complexes) can activate inert C-H bonds in picolinamide derivatives for direct borylation. For example, use [Ir(COD)(OMe)]₂ with dtbpy ligand in cyclohexane at 80°C. This method avoids pre-functionalization but requires strict oxygen-free conditions and kinetic analysis to optimize regioselectivity .

Q. What computational methods predict the compound’s reactivity in cross-coupling?

DFT calculations (e.g., B3LYP/6-31G*) can model transition states for B-C bond cleavage and Pd insertion. Compare activation energies of different aryl halides to prioritize substrates. Solvent effects (e.g., SMD model for THF) refine predictions for reaction yields .

Q. How can SHELX software resolve crystallographic ambiguities in structural studies?

Use SHELXL for refining X-ray

  • Input .hkl files and initial coordinates from SHELXD.
  • Apply TWIN commands for twinned crystals (common in boronate esters).
  • Validate hydrogen bonding (N–H⋯O) and dihedral angles between aromatic rings (e.g., 86.6° in related picolinamide structures) .

Q. What strategies improve selectivity in synthesizing derivatives with modified amine side chains?

  • Protecting groups : Use Boc or Fmoc to shield the dimethylaminoethyl group during boronate ester formation .
  • Microwave-assisted synthesis : Reduce side reactions (e.g., dimerization) by shortening reaction times (e.g., 30 min at 120°C vs. 24 h reflux) .

Methodological Tables

Table 1: Key Synthetic Parameters for Cross-Coupling Reactions

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ (3 eq)
SolventTHF (anhydrous)
Temperature80°C, 12 h
Monitoring MethodHPLC (C18, 70% MeOH/H₂O)

Table 2: Analytical Signatures for Structural Confirmation

TechniqueDiagnostic FeatureReference
¹H NMR (CDCl₃)Aromatic protons at δ 7.2–8.6 ppm
¹³C NMRBoronic ester quaternary C at 85 ppm
X-ray DiffractionDihedral angle: ~86.6° between rings

Notes for Experimental Design

  • Contradiction Handling : If cross-coupling yields are low (<50%), assess boronic ester hydrolysis via ¹¹B NMR and switch to moisture-free conditions .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis due to the compound’s potential toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide
Reactant of Route 2
Reactant of Route 2
N-(2-(dimethylamino)ethyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

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